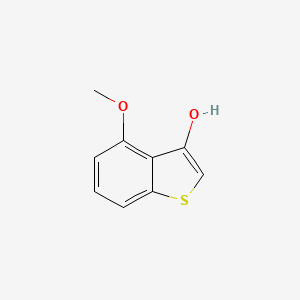

4-methoxy-1-benzothiophen-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYUYGRDAMFESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-benzothiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenylthio)acetic acid under acidic conditions. This reaction typically requires the use of a strong acid such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form benzothiophene derivatives. This method offers good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced benzothiophene derivatives.

Substitution: Substitution reactions involve the replacement of functional groups on the benzothiophene ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced benzothiophene derivatives. Substitution reactions can result in a wide range of substituted benzothiophenes with different functional groups.

Scientific Research Applications

4-Methoxy-1-benzothiophen-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives

Biology: The compound’s biological activity makes it a valuable tool in the study of biological processes. It can be used to investigate the mechanisms of action of benzothiophene derivatives and their interactions with biological targets.

Medicine: this compound and its derivatives have potential therapeutic applications. They may be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics. It can be used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methoxy-1-benzothiophen-3-ol involves its interaction with specific molecular targets and pathways. The presence of the methoxy and hydroxyl groups on the benzothiophene ring allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

For example, benzothiophene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. By binding to the active site of these enzymes, this compound can prevent the enzymes from carrying out their normal functions, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Electronic and Steric Effects

- Methoxy vs. Benzyloxy/Phenethoxy : Methoxy groups (as in the target compound) improve solubility in polar aprotic solvents compared to bulkier benzyloxy or phenethoxy substituents (e.g., C3 in ). However, bulky groups may enhance thermal stability.

- Sulfur vs. Nitrogen/Oxygen Heterocycles : The benzothiophene core (sulfur) exhibits reduced basicity compared to benzimidazole (nitrogen) but greater aromaticity than furan derivatives (oxygen).

Reactivity and Functionalization

- Chloro vs. Methoxy : The chloro group in 4-butoxy-3-chloro-5-methoxybenzaldehyde facilitates nucleophilic substitution reactions, whereas methoxy groups are typically deactivating but ortho/para-directing.

- Hydroxy Group Reactivity: The 3-OH group in the target compound may participate in hydrogen bonding or oxidation reactions, similar to biphenyl derivatives with phenolic -OH groups .

Biological Activity

4-Methoxy-1-benzothiophen-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a benzothiophene core with methoxy and hydroxyl substituents. The synthesis typically involves the reaction of methyl 2-mercaptobenzoate with α-bromoacetophenone in the presence of potassium hydroxide, highlighting its synthetic flexibility for generating derivatives with varied biological profiles.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, particularly as an inhibitor of human monoamine oxidase (hMAO) enzymes. These enzymes play a crucial role in neurotransmitter metabolism, and their inhibition may offer therapeutic benefits in treating neurological disorders such as depression and Parkinson's disease.

Table 1: Summary of Neuroprotective Studies

| Study | Method | Findings |

|---|---|---|

| In vitro study on hMAO inhibition | Enzyme assay | Demonstrated significant inhibition of hMAO activity |

| Neuroprotection in cell models | Cell viability assays | Improved cell survival under oxidative stress conditions |

Antimicrobial Activity

Benzothiophene derivatives, including this compound, have shown antibacterial and antitubercular activities. A study found that related compounds effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µM) | Target |

|---|---|---|

| Benzothiophene derivative A | 2.6 | M. tuberculosis |

| Benzothiophene derivative B | 3–8 | Various bacteria |

Anticancer Potential

The structural similarities of this compound to known anticancer agents position it as a candidate for further investigation in cancer therapy. Its derivatives have been tested against various cancer cell lines, showing low micromolar growth inhibitory concentrations (GI50) in breast and colon cancer cells .

Table 3: Anticancer Activity Overview

| Cell Line | Compound Tested | GI50 (µM) |

|---|---|---|

| MDA-MB-468 (breast) | 4-methoxy derivative C | <5 |

| HT29 (colon) | 4-methoxy derivative D | <10 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : As an hMAO inhibitor, it alters neurotransmitter levels, potentially improving mood and cognitive function.

- Cellular Interactions : It influences various biochemical pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Antioxidant Activity : The compound has demonstrated capacity to neutralize free radicals, contributing to its protective effects against oxidative stress .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study 1: Neuroprotection

A study involving neuroblastoma cells treated with this compound showed enhanced cell viability and reduced apoptosis markers under oxidative stress conditions, indicating its protective role against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

In vivo studies with animal models demonstrated that derivatives of benzothiophene could significantly reduce bacterial load in M. tuberculosis-infected subjects, supporting the need for further clinical evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.